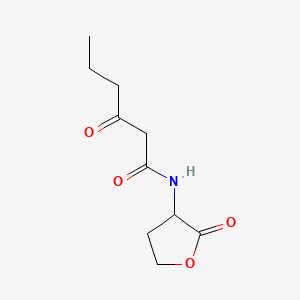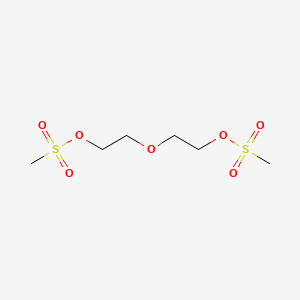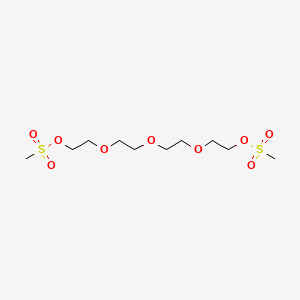
N-(3-Oxohexanoyl)homoserinlacton
Übersicht
Beschreibung
“N-(3-Oxohexanoyl)homoserine lactone” is a small diffusible signaling molecule and is a member of the N-acyl-homoserine lactone family . It is a monocarboxylic acid amide resulting from the formal condensation of the carboxy group of 3-oxohexanoic acid with the amino group of homoserine lactone .
Synthesis Analysis
In a study, it was found that N-(3-oxohexanoyl)-L-homoserinelactone (OHHL) was only released from granular sludge (NGS) and was shown to accelerate sludge aggregation by increasing the biomass growth rate, microbial activity, extracellular protein, and AerAOB biomass . Another study revealed that the compound was isolated from the spent culture supernatant of a group 1 mutant using solvent extraction, hydrophobic-interaction chromatography, and silica-gel chromatography, and finally purified by reverse-phase semipreparative h.p.l.c .
Molecular Structure Analysis
The molecular formula of “N-(3-Oxohexanoyl)homoserine lactone” is C10H15NO4 . The IUPAC name is 3-oxo-N-(2-oxooxolan-3-yl)hexanamide . The canonical SMILES is CCCC(=O)CC(=O)NC1CCOC1=O .
Physical And Chemical Properties Analysis
“N-(3-Oxohexanoyl)homoserine lactone” is soluble in chloroform . It has a molecular weight of 213.23 g/mol .
Wissenschaftliche Forschungsanwendungen
Beschleunigung der Schlammaggregation
“N-(3-Oxohexanoyl)homoserinlacton” (OHHL) wurde gefunden, die Schlammaggregation zu beschleunigen, indem die Biomasse-Wachstumsrate, die mikrobielle Aktivität, das extrazelluläre Protein und die AerAOB-Biomasse erhöht werden . Dies ist besonders nützlich bei der Behandlung von hochbelastetem Ammoniakabwasser .
Verbesserung der Zellanhaftung
OHHL erhöht die Ausbeute an tryptophanartigen Substanzen nach dem Mischen mit dem äußeren EPS von NGS, wodurch die Zellanhaftung verbessert wird . Dies ist vorteilhaft im Prozess der Granulation unter der Bedingung der selektiven Schlammverdichtung .
Verbesserung des Nitritationsprozesses
OHHL und mehr tryptophanartige Substanzen werden im Prozess der Granulation unter der Bedingung der selektiven Schlammverdichtung produziert, was sich als in der Lage erwiesen hat, die NAS-Granulation zu beschleunigen . Daher kann der Schlammgranulationsprozess für die Nitritation durch Erhöhung der OHHL- und Tryptophanspiegel im Anfangsstadium verbessert werden .
Regulierung der Genexpression
N-Acylhomoserinlactone (AHL), einschließlich OHHL, sind am Quorum Sensing beteiligt, steuern die Genexpression und den Zellstoffwechsel .
Infektionsvorbeugung
AHLs haben vielfältige Anwendungen, darunter die Regulation der Virulenz im Allgemeinen, die zur Infektionsvorbeugung eingesetzt werden kann .
Bildung von Biofilmen
AHLs spielen eine entscheidende Rolle bei der Bildung von Biofilmen . Biofilme sind in vielen natürlichen und technischen Umgebungen unerlässlich, darunter Kläranlagen und medizinische Geräte.
Untersuchung der Auswirkungen auf extrazelluläre polymere Substanzen
OHHL wurde verwendet, um die Auswirkungen von pH-Wert, Temperatur und Salzgehalt auf extrazelluläre polymere Substanzen (EPS) von Pseudomonas aeruginosa-Biofilmen zu untersuchen .
Aktivierung von Quorum-Sensing-Signalwegen
OHHL wurde als AHL-Induktor verwendet, um die Quorum-Sensing-Signalwege in Synechococcus elongatus zu aktivieren . Dies kann Forschern helfen, zu verstehen, wie Bakterien kommunizieren und Gruppenverhalten koordinieren.
Wirkmechanismus
Target of Action
N-(3-Oxohexanoyl)homoserine lactone, also known as Autoinducer 1, primarily targets aerobic ammonia-oxidizing bacteria (AerAOB) . These bacteria play a crucial role in the nitrogen cycle, converting ammonia to nitrite, a process known as nitritation .
Mode of Action
Autoinducer 1 interacts with its targets by accelerating sludge aggregation. It increases the biomass growth rate, microbial activity, extracellular protein, and AerAOB biomass . This interaction results in the formation of granular sludge, which is dominated by AerAOB .
Biochemical Pathways
The compound affects the quorum sensing system of gram-negative bacteria . Quorum sensing is a bacterial communication mechanism that coordinates collective behaviors within a population. Autoinducer 1, as a quorum sensing signal molecule, plays a role in this system . It also influences the expression of the tra gene , which is involved in bacterial conjugation and DNA transfer .
Pharmacokinetics
Its impact on bioavailability is evident in its role in accelerating sludge aggregation and enhancing biomass growth rate .
Result of Action
The action of Autoinducer 1 leads to the formation of granular sludge dominated by AerAOB . This results in an enhanced nitritation process, which is crucial for high-strength ammonia wastewater treatment . It also stimulates the tra gene expression , affecting bacterial conjugation and DNA transfer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Autoinducer 1. The outer extracellular substances (EPS) of NGS, which contain more tryptophan-like substances, play a positive role in the attached growth of AerAOB-dominated sludge . Autoinducer 1 enhances the yields of these tryptophan-like substances, thereby enhancing cell adhesion .
Eigenschaften
IUPAC Name |
3-oxo-N-(2-oxooxolan-3-yl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-2-3-7(12)6-9(13)11-8-4-5-15-10(8)14/h8H,2-6H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYOXRMDHALAFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC(=O)NC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20998213 | |
| Record name | 3-Oxo-N-(2-oxooxolan-3-yl)hexanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20998213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76924-95-3 | |
| Record name | 3-Oxo-N-(tetrahydro-2-oxo-3-furanyl)hexanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76924-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Oxohexanoyl)-3-aminodihydro-2(3H)-furanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076924953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxo-N-(2-oxooxolan-3-yl)hexanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20998213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(9-chloro-2-furan-2-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)propanamide](/img/structure/B1677538.png)
![N-(5-(cyclopropylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)nicotinamide](/img/structure/B1677544.png)


![[2-[[[2-[4-(2-Aminoethoxy)-3-methoxyphenyl]acetyl]amino]methyl]-3-(3,4-dimethylphenyl)propyl] 2,2-dimethylpropanoate](/img/structure/B1677548.png)



![4-[(5Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B1677552.png)
![2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B1677553.png)
![3-(3-hydroxypropyl)-8-[(E)-2-(3-methoxyphenyl)ethenyl]-7-methyl-1-prop-2-ynylpurine-2,6-dione](/img/structure/B1677554.png)